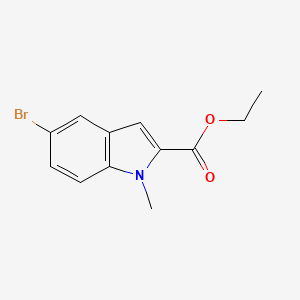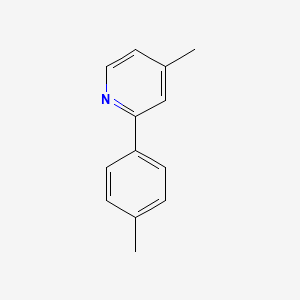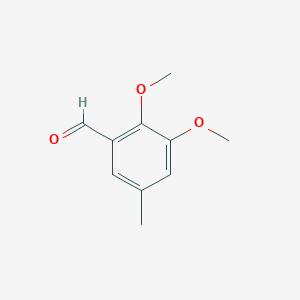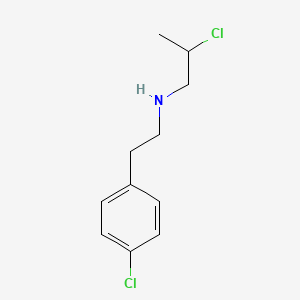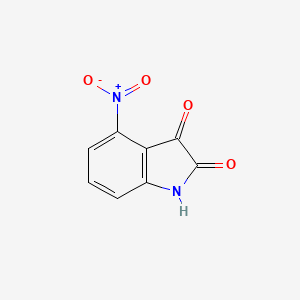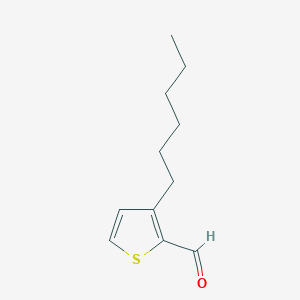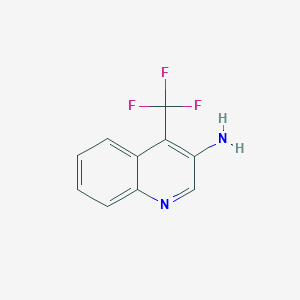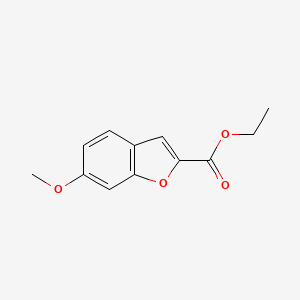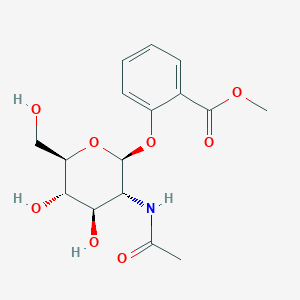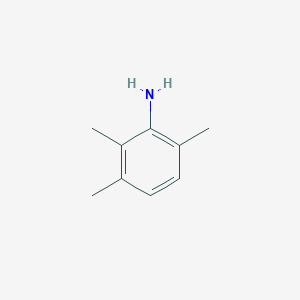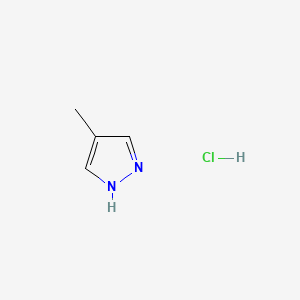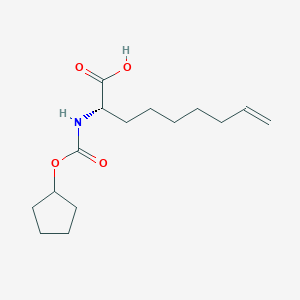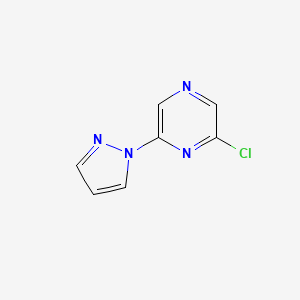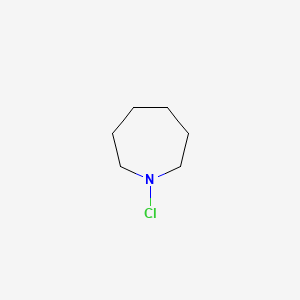
1-Chloroazepane
Vue d'ensemble
Description
1-Chloroazepane is a chemical compound with the molecular formula C6H12ClN. It is a member of the azepane family, which consists of seven-membered nitrogen-containing heterocycles.
Méthodes De Préparation
1-Chloroazepane can be synthesized through several methods. One common synthetic route involves the chlorination of azepane. This reaction typically requires the use of chlorine gas (Cl2) and a suitable solvent, such as dichloromethane, under controlled conditions. The reaction proceeds via a free-radical mechanism, where chlorine radicals replace hydrogen atoms on the azepane ring to form this compound .
Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize advanced technologies, such as microreactors, to optimize reaction conditions and improve yield .
Analyse Des Réactions Chimiques
1-Chloroazepane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: this compound can be oxidized to form corresponding azepane oxides.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of azepane.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-Chloroazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, azepane derivatives have been studied for their ability to modulate gamma-aminobutyric acid (GABA) receptors, which play a crucial role in neurotransmission . The interaction with these receptors can lead to various physiological effects, including sedation and anxiolysis .
Comparaison Avec Des Composés Similaires
1-Chloroazepane can be compared with other azepane derivatives and similar compounds:
Azepane: The parent compound of this compound, azepane, lacks the chlorine substituent.
1-Bromoazepane: Similar to this compound, 1-Bromoazepane contains a halogen substituent.
1-Fluoroazepane: This compound features a fluorine atom instead of chlorine.
This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications. Its versatility and potential for further functionalization highlight its importance in the field of organic chemistry.
Propriétés
IUPAC Name |
1-chloroazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c7-8-5-3-1-2-4-6-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYRMRYPCWFFDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447540 | |
| Record name | 1-chloroazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28493-41-6 | |
| Record name | 1-chloroazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



